molecular formula C10H13N5 B6351293 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile CAS No. 1710203-01-2

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile

Cat. No.: B6351293
CAS No.: 1710203-01-2
M. Wt: 203.24 g/mol
InChI Key: UXSDFEAXDJXAJA-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . They have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been achieved through various methods . The synthesis process often involves heating under reflux in pyridine . The approaches using enamino ketones indicate the great potential of these reagents as building blocks in the creation of the pyrimidobenzimidazole scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring attached to a piperazine ring . The structures of these compounds were confirmed by the existence of 1 H NMR singlet signals .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can act as ATP mimicking tyrosine kinase inhibitors . This suggests that 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile may interact with enzymes, proteins, and other biomolecules involved in ATP-dependent processes.

Cellular Effects

Similar pyrimidine derivatives have been shown to exhibit antiproliferative activity against various human tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrimidine derivatives can act as ATP mimicking tyrosine kinase inhibitors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSDFEAXDJXAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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